Ethyl 2-propylacrylate

Description

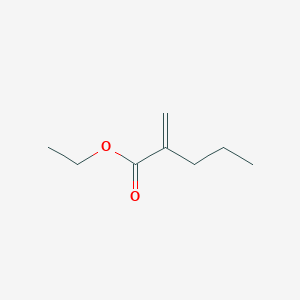

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUMJFMINXROCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474313 | |

| Record name | Ethyl 2-propylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-06-9 | |

| Record name | Ethyl 2-propylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3550-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Propylacrylate and Analogous Esters

Esterification Pathways for α,β-Unsaturated Carboxylic Acids

The most direct and widely employed methods for the synthesis of ethyl 2-propylacrylate involve the esterification of 2-propylacrylic acid. This transformation can be accomplished through several approaches, each with its own set of advantages and specific applications.

Direct Esterification Techniques

Direct esterification, specifically the Fischer-Speier esterification, is a cornerstone of organic synthesis for producing esters from a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of ethyl 2-propylacrylate, this involves the reaction of 2-propylacrylic acid with ethanol (B145695) in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed. masterorganicchemistry.comspringboardbiodiesel.com

The synthesis of the necessary precursor, 2-propylacrylic acid, can be achieved through methods such as those starting from diethyl propylmalonate. nih.gov Once obtained, the direct esterification can proceed. The general reaction is as follows:

CH₃(CH₂)₂C(=CH₂)COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₂C(=CH₂)COOCH₂CH₃ + H₂O

Key parameters influencing the yield and reaction rate include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For the esterification of acrylic acid with ethanol, temperatures are typically maintained between 50-80°C. researchgate.netgloballcadataaccess.org

Transesterification Processes

Transesterification is another significant pathway for the synthesis of acrylates, involving the reaction of an ester with an alcohol to form a different ester. mdpi.com This method is particularly useful when the desired alcohol is more valuable or less volatile than the alcohol in the starting ester. For the synthesis of ethyl 2-propylacrylate, one could envision the transesterification of a different alkyl 2-propylacrylate (e.g., methyl 2-propylacrylate) with ethanol.

The reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester. The choice of catalyst can significantly influence the reaction rate and equilibrium position. For instance, ethyl titanate has been employed as a catalyst for the transesterification of acrylates. google.com The reactivity of the starting acrylate (B77674) ester is influenced by the nature of the alkyl group, with methyl esters generally being more reactive than ethyl or butyl esters due to reduced steric hindrance and higher electrophilicity of the carbonyl carbon. kpi.ua

Catalytic Systems for Esterification

The efficiency of esterification reactions is heavily dependent on the catalyst employed. A variety of homogeneous and heterogeneous catalysts have been developed to improve reaction rates and yields.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are commonly used homogeneous catalysts for direct esterification. researchgate.net Sulfuric acid is often favored due to its effectiveness in promoting high conversion rates. researchgate.net

Heterogeneous Catalysts: To circumvent issues associated with homogeneous catalysts, such as corrosion and difficult separation, solid acid catalysts have been explored. These include ion-exchange resins and metal oxides. For example, zirconia-supported tungstophosphoric acid has been investigated as a heterogeneous catalyst for the esterification of acrylic acid with various alcohols. science.gov The use of such catalysts facilitates easier product purification and catalyst recycling.

| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | Acrylic Acid, Ethanol | 60 | 1:1 | ~55 (Equilibrium) |

| Sulfuric Acid | Acrylic Acid, Ethanol | 60 | 1:3 | ~83 |

| p-Toluenesulfonic Acid | Acrylic Acid, Ethanol | - | - | Data not available |

| Zirconia-supported Tungstophosphoric Acid | Acrylic Acid, Butanol | - | - | >33 |

Advanced Synthetic Routes to Substituted Acrylates

Beyond traditional esterification, advanced synthetic methodologies that construct the acrylate skeleton through carbon-carbon bond formation offer alternative and versatile approaches to ethyl 2-propylacrylate and its analogs.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for forming C-C bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.com This reaction can be adapted to synthesize substituted acrylates. For the synthesis of a compound structurally similar to ethyl 2-propylacrylate, one could hypothetically employ a Knoevenagel condensation between an appropriate aldehyde and an active methylene compound like ethyl cyanoacetate, followed by further modifications.

A plausible, though not directly reported for ethyl 2-propylacrylate, route could involve the reaction of butanal with an active methylene compound in the presence of a catalyst like diisopropylethylammonium acetate (B1210297) (DIPEAc). scielo.org.mxresearchgate.net The general principle involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.

Wittig Reaction Modifications for Acrylate Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com This reaction is known for its high degree of control over the location of the newly formed double bond. libretexts.org The synthesis of a substituted acrylate like ethyl 2-propylacrylate could be envisioned through a Wittig-type olefination.

The general strategy would involve the reaction of a suitable ketone, in this case, 2-pentanone, with a phosphorus ylide containing an ester functionality, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCOOEt). The ylide is typically prepared from the corresponding phosphonium (B103445) salt by treatment with a strong base. adichemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. adichemistry.com

The stereochemical outcome of the Wittig reaction (formation of E or Z isomers) is influenced by the nature of the ylide. Stabilized ylides, such as those containing an ester group, generally favor the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

| Reaction | Key Reactants | Typical Catalyst/Reagent | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine, DIPEAc) | α,β-Unsaturated Carbonyl Compound |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | - | Alkene |

Rearrangement Reactions Leading to Acrylate Esters

While direct named rearrangement reactions leading specifically to Ethyl 2-propylacrylate are not prominently documented in the literature, the broader family of acrylate esters can be synthesized through various rearrangement pathways. One of the most significant is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. The aliphatic Claisen rearrangement involves the orgsyn.orgorgsyn.org-sigmatropic rearrangement of an allyl vinyl ether to an unsaturated carbonyl compound. Although not a direct route to Ethyl 2-propylacrylate, variations of this reaction can be envisioned to construct the carbon skeleton of substituted acrylates.

Another relevant transformation is the Reformatsky reaction, which, while not a rearrangement in the classical sense, involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. Subsequent dehydration of this intermediate yields the corresponding α,β-unsaturated ester. This method is particularly pertinent to the synthesis of substituted acrylates. For instance, the reaction of propanal with an appropriate α-bromoester could theoretically lead to a precursor for Ethyl 2-propylacrylate.

Precursor Chemistry and Derivatization for Ethyl 2-Propylacrylate Synthesis

The synthesis of Ethyl 2-propylacrylate is heavily reliant on the availability and reactivity of key precursors. The following sections detail the preparation of these foundational molecules and their subsequent transformation.

Synthesis from Halogenated Propanoates (e.g., Ethyl 2-Bromopropionate)

Ethyl 2-bromopropionate is a critical precursor for introducing the ethyl propionate (B1217596) backbone. Its synthesis is well-established and can be achieved through several methods. A common laboratory-scale preparation involves the esterification of 2-bromopropionic acid with ethanol in the presence of an acid catalyst. Industrial production may favor the reaction of propionic acid with bromine, followed by esterification.

Once obtained, Ethyl 2-bromopropionate can theoretically be alkylated at the α-position to introduce the propyl group. This could potentially be achieved through a coupling reaction with a propyl-containing organometallic reagent, such as a propyl Grignard reagent (propylmagnesium bromide). However, the reactivity of the ester functional group towards Grignard reagents presents a significant challenge, often leading to side reactions. Careful control of reaction conditions, including low temperatures and the use of less reactive organocuprate reagents, may be necessary to favor the desired substitution.

A plausible, albeit indirect, route involves a Reformatsky-type reaction. The reaction of propanal with ethyl 2-bromobutanoate in the presence of zinc would yield ethyl 2-(1-hydroxypropyl)butanoate. Subsequent dehydration of this β-hydroxy ester would lead to the formation of an unsaturated ester, although not the target molecule. A more direct, hypothetical Reformatsky reaction would involve propanal and ethyl 2-bromo-2-methylpropanoate, which after dehydration would yield ethyl 2-propylacrylate.

| Reaction Step | Reactants | Reagents/Catalysts | Typical Solvents | Typical Temperature (°C) | Typical Yield (%) |

| Esterification | 2-Bromopropionic acid, Ethanol | Sulfuric acid | None (excess ethanol) | 70-90 | 85-92 |

| Bromination | Propionic acid, Bromine | Red phosphorus | None | 100-120 | High |

| Alkylation (Hypothetical) | Ethyl 2-bromopropionate, Propylmagnesium bromide | - | Diethyl ether, THF | -78 to 0 | Variable |

Note: The data in this table is based on general procedures for these reaction types and may not be specific to the synthesis of Ethyl 2-propylacrylate.

Utilization of α-Hydroxymethylacrylate Intermediates

The use of α-hydroxymethylacrylate intermediates provides an alternative pathway for the synthesis of substituted acrylates. Ethyl 2-(hydroxymethyl)acrylate can be synthesized from the reaction of ethyl acrylate with formaldehyde (B43269) (in the form of paraformaldehyde) in the presence of a suitable base.

To arrive at Ethyl 2-propylacrylate from this intermediate, a multi-step sequence would be necessary. The primary alcohol of ethyl 2-(hydroxymethyl)acrylate could first be oxidized to an aldehyde, yielding ethyl 2-formylacrylate. This α-formyl acrylate could then be subjected to a Wittig reaction with a propyl-containing phosphorane, such as propyltriphenylphosphonium bromide, to form the desired double bond and introduce the propyl group.

| Reaction Step | Reactants | Reagents/Catalysts | Typical Solvents | Typical Temperature (°C) | Typical Yield (%) |

| Hydroxymethylation | Ethyl acrylate, Paraformaldehyde | Base (e.g., DABCO) | Acetonitrile | 50-80 | Moderate |

| Oxidation | Ethyl 2-(hydroxymethyl)acrylate | PCC or Swern oxidation reagents | Dichloromethane | 0 to rt | Good |

| Wittig Reaction | Ethyl 2-formylacrylate, Propyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | THF | -78 to rt | Moderate to Good |

Reaction Optimization and Process Scalability for Acrylate Monomer Production

The successful transition from laboratory-scale synthesis to industrial production of acrylate monomers like Ethyl 2-propylacrylate hinges on rigorous reaction optimization and careful consideration of process scalability.

Reaction Optimization: Key parameters that require optimization include:

Catalyst Selection and Loading: For esterification and other catalyzed reactions, the choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts) and its concentration significantly impact reaction rates and yields.

Reaction Temperature and Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or polymerization of the acrylate monomer. Optimization involves finding a balance that maximizes yield in a reasonable timeframe.

Molar Ratios of Reactants: Adjusting the stoichiometry of reactants can drive the equilibrium of reversible reactions, such as esterification, towards the product side.

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. In some cases, running reactions under solvent-free conditions can be more economical and environmentally friendly.

Inhibitor Concentration: Acrylate monomers are prone to polymerization. The addition of inhibitors, such as hydroquinone (B1673460) or its derivatives, is crucial, and their concentration must be optimized to prevent premature polymerization without significantly impeding the desired reaction.

Process Scalability: Scaling up the production of acrylate monomers presents several challenges:

Heat Transfer: Many of the synthetic reactions are exothermic. Efficient heat removal is critical to maintain temperature control and prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower.

Mass Transfer: Ensuring efficient mixing of reactants and uniform catalyst distribution is essential for consistent product quality and yield.

Purification: The separation of the desired acrylate monomer from unreacted starting materials, byproducts, and the catalyst on a large scale often requires energy-intensive distillation processes.

Safety Considerations: The flammability and potential for uncontrolled polymerization of acrylate monomers necessitate robust safety protocols and reactor design.

Waste Management: The environmental impact of the process, including the generation of waste streams, must be managed effectively.

Continuous flow processes are increasingly being explored for the production of specialty chemicals like acrylate monomers. These systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch reactors.

Fundamental Polymerization Mechanisms of Ethyl 2 Propylacrylate

Radical Polymerization of Acrylate (B77674) Monomers

Radical polymerization is initiated by the generation of free radicals from an initiator molecule. youtube.com These highly reactive species then add to the carbon-carbon double bond of a vinyl monomer, such as an acrylate, creating a new radical center on the monomer unit. wikipedia.org This new radical then propagates the chain by adding to subsequent monomer molecules. wikipedia.orgyoutube.com The process continues until the growing chain is terminated through one of several possible reactions. fujifilm.com Acrylate monomers are particularly well-suited for this type of polymerization due to the reactivity of their vinyl group. researchgate.net

Initiation Mechanisms in Ethyl 2-Propylacrylate Polymerization

Initiation is the first and rate-determining step in polymerization, where an active center is created from which a polymer chain can grow. wikipedia.org For acrylates, this can be achieved through several methods, including thermal decomposition of initiators, photochemical reactions, or even self-initiation at elevated temperatures.

The most common method for initiating free-radical polymerization is the thermal decomposition of a thermal initiator. sigmaaldrich.com These are molecules that break down into highly reactive radicals when heated. fujifilm.comsigmaaldrich.com Peroxide and azo compounds are the main classes of initiators used in commercial applications. sigmaaldrich.comacs.org For high-temperature polymerization of acrylates (typically above 373 K), initiators like peroxides or nitrile compounds are widely used to produce resins with lower average molecular weights. wpmucdn.com

Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO). sigmaaldrich.com The choice of initiator depends on the polymerization temperature, as each has a characteristic decomposition rate constant and half-life at a given temperature. acs.org

Table 1: Common Thermal Initiators for Acrylate Polymerization

| Initiator Class | Example Compound | Typical Decomposition Temperature Range (°C) |

|---|---|---|

| Azo Compounds | 2,2'-azobis(isobutyronitrile) (AIBN) | 60 - 80 |

| Diacyl Peroxides | Benzoyl Peroxide (BPO) | 70 - 90 |

| Peroxyesters | tert-Butyl Peroxyacetate | 100 - 120 |

This table is interactive and can be sorted by column.

Photoinitiated polymerization utilizes ultraviolet (UV) radiation to generate radicals and initiate polymerization. radtech.org This process requires the presence of a photoinitiator, a compound that absorbs light and subsequently fragments into radicals. radtech.orgradtech.org This method is extremely rapid and is a cornerstone of UV-curing applications for coatings, inks, and adhesives. radtech.orgnih.gov

Photoinitiators are generally classified into two types:

Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to yield free radicals. nih.gov Examples include α-hydroxyalkylphenones and acylphosphine oxides. nih.gov

Type II (H-abstraction): These initiators require a co-initiator or synergist (often an amine) to generate radicals through an intermolecular hydrogen abstraction process after being photo-excited. nih.gov

The kinetics of photopolymerization are influenced by factors such as light intensity and exposure time. nih.gov Higher UV intensity generally leads to a higher rate of radical generation, faster curing speeds, and a higher degree of monomer conversion. nih.gov In some systems, high-energy, short-wavelength UV radiation from sources like excimer lamps can directly excite acrylate monomers, enabling polymerization without the need for a conventional photoinitiator. radtech.org

Table 2: Typical Photoinitiators for Acrylate Polymerization

| Photoinitiator Type | Example Compound | Typical Absorption Range (nm) |

|---|---|---|

| Type I | 2-Hydroxy-2-methyl-1-phenylpropanone | 244, 330 |

| Type I | Acylphosphine Oxides (e.g., Omnirad 819) | 370 - 400 |

This table is interactive and can be sorted by column.

At elevated temperatures (typically above 100°C), alkyl acrylates can undergo spontaneous thermal polymerization in the absence of any added initiator. wpmucdn.com This phenomenon, known as self-initiation, is crucial in the production of low molecular weight acrylic resins for the paint and coatings industry. wpmucdn.commdpi.com

While the self-initiation of styrene (B11656) via the Mayo mechanism is well-documented, the mechanism for acrylates is distinct. wpmucdn.com Computational and experimental studies on monomers like ethyl acrylate and n-butyl acrylate suggest that the process involves the reaction of two monomer molecules to form a diradical intermediate. wpmucdn.commdpi.comnih.gov First-principles calculations for ethyl acrylate indicate the formation of a triplet diradical intermediate. nih.gov A subsequent hydrogen abstraction from this diradical by a third monomer molecule generates the two monoradicals that initiate the polymerization chains. nih.gov This proposed mechanism aligns with mass spectrometry data from spontaneously polymerized ethyl acrylate samples. nih.gov

This self-initiation process is a significant secondary reaction in high-temperature acrylate polymerizations and can be the sole source of initiation when conventional initiators are not used. mdpi.comntnu.no

Chain Propagation Dynamics and Rate Constants

Once initiation has occurred, the newly formed radical center propagates by sequentially adding monomer units. wikipedia.org This step involves the rapid and successive addition of hundreds or thousands of monomer molecules, leading to the formation of a long polymer chain. youtube.com The rate of this process is governed by the propagation rate constant, kp.

The kp is a critical parameter in polymerization kinetics and is influenced by temperature and the specific structure of the acrylate monomer. rsc.org For example, within the n-alkyl acrylate family, the kp for n-butyl acrylate is about 20% higher than for methyl acrylate, an effect attributed to entropic factors. rsc.org The activation energies for propagation are generally lower for acrylates compared to methacrylates. rsc.org The standard technique for accurately determining kp values is pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC). acs.orgrsc.org

Table 3: Arrhenius Parameters for the Propagation Rate Coefficient (kp) of Various Acrylate Monomers

| Monomer | Activation Energy (EA) (kJ·mol-1) | Frequency Factor (A) (L·mol-1·s-1) |

|---|---|---|

| Methyl Acrylate (MA) | 17.3 | 1.41 × 107 |

| Methyl Acrylate (MA) | 18.5 | 2.5 × 107 |

Data sourced from multiple studies. rsc.orgacs.org This table is interactive and can be sorted by column.

Termination Reactions: Disproportionation and Combination

Chain termination is the final step of polymerization, where the reactive radical center of a growing chain is deactivated, ceasing its propagation. wikipedia.orgwikipedia.org In free-radical polymerization, termination typically occurs through bimolecular reactions between two growing polymer radicals. libretexts.org There are two primary mechanisms for this termination:

Combination (or Coupling): The radicals on two growing chain ends form a covalent bond, resulting in a single, longer polymer chain. wikipedia.orglibretexts.org The molecular weight of the resulting chain is the sum of the two individual chains. wikipedia.org

Disproportionation: One radical abstracts a hydrogen atom from the other. This results in two separate polymer chains: one with a saturated end group and another with an unsaturated (double bond) terminal group. wikipedia.orglibretexts.org

The relative prevalence of these two pathways depends on the monomer structure and reaction conditions. libretexts.orglibretexts.org For instance, styrene polymerization terminates predominantly by combination, whereas methyl methacrylate (B99206) terminates mainly by disproportionation. libretexts.orglibretexts.org

Recent research has provided new insights into the termination of acrylate radicals. One study, using organotellurium-mediated living radical polymerization to generate polyacrylate end radicals, determined that at 25°C, termination occurs exclusively through disproportionation, contrary to the combination mechanism often cited in textbooks. nih.gov However, under different conditions, such as those in atom transfer radical polymerization (ATRP), conventional radical termination appears to proceed mainly via combination. researchgate.net This indicates that the termination pathway for acrylates can be significantly influenced by the specific polymerization method and conditions. nih.govresearchgate.net

Table 4: Predominant Termination Mechanisms for Different Vinyl Monomers

| Monomer | Predominant Termination Mechanism |

|---|---|

| Styrene | Combination |

| Acrylonitrile | Combination |

| Methyl Methacrylate | Disproportionation |

| Vinyl Acetate (B1210297) | Disproportionation |

This table is interactive and can be sorted by column.

Chain Transfer Reactions in Acrylate Polymerization

Chain transfer is a crucial process in radical polymerization that influences the molecular weight of the resulting polymer. youtube.comyoutube.com In the context of acrylate polymerization, including that of ethyl 2-propylacrylate, chain transfer agents (CTAs) are often intentionally added to the polymerization mixture to regulate the molar mass of the polymer chains. youtube.com This process involves the termination of a growing polymer chain and the initiation of a new one. youtube.com

The mechanism of chain transfer involves the abstraction of an atom (commonly hydrogen or a halogen) from the CTA by the propagating radical at the end of a growing polymer chain. This action terminates the growth of that specific chain and generates a new radical from the CTA, which can then initiate the polymerization of a new monomer molecule. youtube.com

Commonly employed chain transfer agents in acrylate polymerization include mercaptans (thiols) and halogenated compounds like carbon tetrabromide (CBr₄). youtube.comacs.org The effectiveness of a CTA is determined by its chain transfer constant, which is the ratio of the rate of chain transfer to the rate of propagation. A higher chain transfer constant indicates a more efficient reduction in molecular weight.

Research on n-butyl acrylate has shown that the use of CTAs like CBr₄ not only controls the molecular weight but also reduces the degree of branching in the polymer. acs.orgresearchgate.net This is attributed to a decrease in the rate of backbiting (intramolecular chain transfer) and the reaction of the resulting midchain radical with the CTA. acs.orgresearchgate.net While specific studies on ethyl 2-propylacrylate are not prevalent, the principles observed with other acrylates are expected to apply due to the similar chemical nature of the acrylate group.

Table 1: Common Chain Transfer Agents in Acrylate Polymerization

| Chain Transfer Agent | Chemical Formula | Key Features |

|---|---|---|

| Dodecanethiol | C₁₂H₂₅SH | Effective in controlling molecular weight. |

| Carbon Tetrabromide | CBr₄ | Reduces branching in addition to controlling molecular weight. acs.orgresearchgate.net |

Controlled/Living Radical Polymerization (CRP) Techniques for Acrylate Esters

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. wikipedia.orgyoutube.com These methods are particularly valuable for acrylate esters like ethyl 2-propylacrylate.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active (propagating) and dormant polymer chains. youtube.comcmu.edu This reversible activation-deactivation process allows for controlled chain growth. youtube.com

For the ATRP of acrylates, a typical system consists of an alkyl halide initiator, a transition metal salt (e.g., Cu(I)Br), and a ligand (e.g., a bidentate or tridentate amine). epa.govresearchgate.net The catalyst complex reversibly abstracts a halogen atom from the dormant polymer chain end to generate a propagating radical. youtube.com The choice of ligand is crucial for tuning the catalyst activity and solubility. epa.govresearchgate.net For instance, in the ATRP of lauryl acrylate, the use of a soluble catalyst formed by complexing copper with 4,4'-di(5-nonyl)-2,2'-bipyridine was found to improve molecular weight control and lower polydispersity. epa.govresearchgate.net While specific ATRP conditions for ethyl 2-propylacrylate are not extensively documented, successful polymerizations of other acrylates like n-butyl acrylate and methyl methacrylate suggest its feasibility. cmu.eduacs.org

Table 2: Typical Components of an ATRP System for Acrylates

| Component | Example | Function |

|---|---|---|

| Monomer | Ethyl 2-propylacrylate | Building block of the polymer chain. |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial alkyl halide for polymerization. nih.gov |

| Catalyst | Copper(I) bromide (CuBr) | Transition metal salt that participates in the redox process. epa.govresearchgate.net |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the metal salt and tunes its reactivity. cmu.edu |

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers, including acrylates. wikipedia.orgresearchgate.net The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.orgspecificpolymers.com

The RAFT mechanism involves a degenerative chain transfer process where the growing polymer radical adds to the RAFT agent, forming an intermediate radical. youtube.com This intermediate can then fragment, releasing either the original radical or a new radical that can initiate further polymerization. youtube.com This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity. specificpolymers.com

The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For "more-activated" monomers like acrylates, dithioesters and trithiocarbonates are generally effective. sigmaaldrich.comsigmaaldrich.com The general structure of a RAFT agent includes a thiocarbonylthio core with a stabilizing Z-group and a reinitiating R-group. sigmaaldrich.com

Table 3: Classes of RAFT Agents for Acrylate Polymerization

| Class of RAFT Agent | General Structure | Suitability for Acrylates |

|---|---|---|

| Dithioesters | R-S-C(=S)-Z | Generally suitable. specificpolymers.com |

| Trithiocarbonates | R-S-C(=S)-S-Z | High transfer constants and good stability. specificpolymers.com |

| Dithiocarbamates | R-S-C(=S)-NR'R'' | Effective with certain structural modifications. cmu.edu |

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. wikipedia.org Thermal cleavage of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. wikipedia.org

While NMP is well-established for styrene polymerization, its application to acrylates has presented challenges. nih.govrsc.org The polymerization of acrylates often requires the use of more sophisticated acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), to achieve good control. rsc.orgresearchgate.net In some cases, a small amount of a controlling comonomer, like styrene or acrylonitrile, is added to improve the control over acrylate polymerization. rsc.orgicp.ac.ru The homopolymerization of acrylates via NMP can be sluggish and may require higher temperatures. researchgate.net

Table 4: Common Nitroxides Used in NMP of Acrylates

| Nitroxide | Abbreviation | Key Features |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Less effective for acrylate homopolymerization. researchgate.net |

Beyond ATRP, RAFT, and NMP, other CRP techniques have been developed for acrylate esters. One notable method is visible-light-mediated controlled radical polymerization. sci-hub.seresearchgate.net This technique often employs a photoredox catalyst, such as iridium-based complexes, which can be activated by visible light to initiate and control the polymerization. sci-hub.seresearchgate.net This method offers the advantage of temporal control, as the polymerization can be started and stopped by simply turning the light source on and off. researchgate.net It has been successfully applied to a variety of acrylate monomers, yielding well-defined polymers. researchgate.net

Another approach is Controlled Radical Branching Polymerization (CRBP), which utilizes "inibramers" (initiator-brancher-monomers) to create hyperbranched polymers. acs.org This technique has been applied to hydrophilic acrylates using visible-light-mediated dual catalysis. acs.org

Anionic Polymerization Approaches for Acrylate Esters

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species. wikipedia.org It can produce polymers with well-defined structures and narrow molecular weight distributions, making it a type of living polymerization. wikipedia.org Acrylate esters, including what would be expected for ethyl 2-propylacrylate, are susceptible to anionic polymerization due to the electron-withdrawing nature of the ester group, which makes the vinyl group electrophilic. wikipedia.orglibretexts.org

The initiation of anionic polymerization of acrylates is typically carried out using strong nucleophiles such as organolithium compounds (e.g., n-butyllithium) or Grignard reagents. wikipedia.orgunacademy.com The choice of initiator and solvent is critical to control the polymerization and minimize side reactions. wikipedia.org

However, the anionic polymerization of acrylates is often complicated by side reactions. libretexts.org The carbonyl group of the ester is susceptible to nucleophilic attack by the initiator or the propagating carbanion. cmu.edu Additionally, the presence of acidic α-protons can lead to chain termination or transfer reactions. libretexts.org To overcome these challenges, bulky initiators, low temperatures, and polar solvents are often employed. cmu.edu For instance, the anionic polymerization of ethyl acrylate has been successfully initiated by tetrabutylammonium (B224687) azide (B81097) in the presence of alkylaluminum bisphenoxides, yielding polymers with narrow molecular weight distributions. rsc.org

Table 5: Initiators for Anionic Polymerization of Acrylates

| Initiator | Chemical Formula | Characteristics |

|---|---|---|

| n-Butyllithium | n-BuLi | A common and powerful nucleophilic initiator. wikipedia.orgunacademy.com |

| Phenylmagnesium bromide | PhMgBr | A Grignard reagent also used for initiation. unacademy.com |

Copolymerization Behavior and Reactivity Studies of Ethyl 2 Propylacrylate

Binary Copolymerization Systems Involving Ethyl 2-Propylacrylate

Binary copolymerization involves the polymerization of two different monomers. The resulting copolymer's composition and properties are dictated by the reactivity ratios of the comonomers.

The reactivity ratios, r₁ and r₂, describe the relative reactivity of a propagating chain ending in one monomer unit towards the same and the other monomer. These values are crucial for predicting the copolymer composition at a given monomer feed ratio. The Fineman-Ross and Kelen-Tudos methods are graphical techniques used to determine these reactivity ratios from experimental data of copolymer composition at low monomer conversions. ekb.eg

For a binary copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for homopropagation, and k₁₂ and k₂₁ are the rate constants for cross-propagation.

Table 1: Exemplary Reactivity Ratios for Binary Copolymerization of Alkyl Acrylates with Styrene (B11656)

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | Method | Reference |

| Styrene | n-Butyl Acrylate (B77674) | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | frontiersin.org |

| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Conventional Radical | frontiersin.org |

| Styrene | 2-Ethylhexyl Acrylate | 1.34 | 0.76 | ATRcP | frontiersin.org |

ATRP: Atom Transfer Radical Polymerization; ATRcP: Atom Transfer Radical Copolymerization

The structure of the monomer, particularly the size and branching of the alkyl ester group, plays a significant role in its reactivity and, consequently, the copolymer composition. Generally, as the bulkiness of the alkyl group in the acrylate monomer increases, its rate of homopolymerization tends to decrease due to steric hindrance. aip.orgresearchgate.net This can lead to a lower incorporation of the bulkier monomer into the copolymer chain compared to a less hindered comonomer.

In the copolymerization of ethylene with various alkyl acrylates, it was observed that as the bulkiness of the acrylate increased (from methyl acrylate to n-butyl acrylate), the incorporation of the acrylate monomer decreased. researchgate.net This suggests that for ethyl 2-propylacrylate, the branched propyl group might lead to a lower reactivity compared to linear alkyl acrylates of similar carbon number.

The electronic effects of the ester group also influence reactivity. The electron-donating nature of the alkyl group can affect the electron density of the double bond, thereby influencing its susceptibility to radical attack.

The kinetics of copolymerization are sensitive to various reaction conditions:

Solvent: The choice of solvent can influence the rate of polymerization and the reactivity ratios. The polarity of the solvent can affect the solvation of the transition states of the propagation reactions, potentially altering the relative rates of homopropagation and cross-propagation.

For example, in the free radical copolymerization of n-butyl acrylate, methyl methacrylate (B99206), and 2-ethylhexyl acrylate, diffusion-controlled effects and backbiting were found to be significant, and these are influenced by reaction conditions. mdpi.com

Ternary and Multi-component Copolymerization Architectures

Ternary and multi-component copolymerizations involve the simultaneous polymerization of three or more monomers. These systems allow for the creation of copolymers with a wider range of properties than can be achieved with binary copolymers. The composition of a ternary copolymer is determined by the feed composition and the reactivity ratios of the three binary pairs of monomers involved.

For instance, a ternary system of butyl-acrylate, methyl methacrylate, and acrylic acid has been prepared via pre-emulsion polymerization to create peelable sealing decontamination materials. mdpi.com The properties of such ternary copolymers can be finely tuned by adjusting the ratio of the three monomers. While no specific studies on ternary systems involving ethyl 2-propylacrylate were found, it is expected that it could be incorporated into such systems to modify properties like glass transition temperature, flexibility, and adhesion.

Block Copolymer Synthesis via Controlled Polymerization Methods

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of well-defined block copolymers. cmu.eduresearchgate.net These methods allow for the sequential addition of different monomers to create block structures (e.g., A-B diblock, A-B-A triblock).

The synthesis of "all-acrylate" block copolymers, for example, composed of an elastomeric segment (like poly(2-ethylhexyl acrylate-co-methyl acrylate)) and a thermoplastic segment (like poly(methyl methacrylate)), has been achieved via ATRP. acs.org It is conceivable that ethyl 2-propylacrylate could be used as a comonomer in the soft block to tailor its properties. The synthesis of block copolymers of N-vinyl pyrrolidone with n-alkyl methacrylates has also been accomplished using RAFT polymerization. mdpi.com

Graft Copolymerization Techniques and Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu There are three main approaches to synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through." wikipedia.orgnih.gov

"Grafting to" involves attaching pre-formed polymer chains to a polymer backbone.

"Grafting from" involves initiating the polymerization of a second monomer from active sites along a polymer backbone.

"Grafting through" involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). tandfonline.com

For example, graft copolymerization of butyl acrylate and 2-ethylhexyl acrylate from the labile chlorines of poly(vinyl chloride) has been achieved via ATRP in a "grafting from" approach. researchgate.net Similarly, graft polymerization of ethyl acrylate/methyl methacrylate copolymers onto linen and cotton has been investigated for the conservation of paper-based materials. researchgate.net It is plausible that ethyl 2-propylacrylate could be grafted onto various polymer backbones using these techniques to impart specific surface properties or to act as a compatibilizer in polymer blends.

Information regarding "Ethyl 2-propylacrylate" is currently unavailable in published research literature.

Research in polymer science extensively covers a wide range of acrylate and methacrylate monomers, detailing their reactivity ratios, and their use in creating various copolymer structures such as block, statistical, and gradient copolymers through controlled radical polymerization techniques. However, "Ethyl 2-propylacrylate" does not appear to be a subject of this body of research.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the development of specialized copolymer compositions and sequences for Ethyl 2-propylacrylate as the foundational scientific data is absent from the search results.

Advanced Spectroscopic and Analytical Characterization of Poly Ethyl 2 Propylacrylate and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile techniques for the determination of polymer microstructure. iupac.org It provides detailed information about the chemical environment of individual nuclei (protons and carbons), allowing for the elucidation of monomer enchainment, tacticity, and copolymer sequence distribution.

¹H NMR spectroscopy is fundamental for confirming the successful polymerization of ethyl 2-propylacrylate and for the primary structural analysis of the resulting polymer. The ¹H NMR spectrum of poly(ethyl 2-propylacrylate) is characterized by broad resonances due to the restricted mobility of the polymer backbone and the multitude of slightly different chemical environments. iupac.org

The key proton signals arise from three main regions of the polymer: the polymer backbone, the ethyl ester group, and the propyl side chain.

Polymer Backbone: The methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone typically appear as broad, overlapping multiplets in the region of 1.5 - 2.5 ppm. emich.eduias.ac.in The complexity of this region is influenced by the stereochemical configuration (tacticity) of the polymer chain.

Ethyl Ester Group: The methylene protons (-O-CH₂-CH₃) of the ethyl group are expected to produce a signal around 4.0 ppm, while the terminal methyl protons (-O-CH₂-CH₃) will appear further upfield, typically around 1.2 ppm.

Propyl Side Chain: The protons of the propyl group at the 2-position of the acrylate (B77674) unit will also give rise to characteristic signals, which can be used for structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for Poly(ethyl 2-propylacrylate) Predicted chemical shifts are based on the analysis of structurally similar polyacrylates.

| Assignment | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| a | Polymer Backbone -CH- | 1.8 - 2.5 | Broad Multiplet |

| b | Polymer Backbone -CH₂- | 1.3 - 1.9 | Broad Multiplet |

| c | Ethyl Ester -O-CH₂- | ~ 4.0 | Broad |

| d | Propyl Side Chain -CH₂- | 1.4 - 1.7 | Multiplet |

| e | Propyl Side Chain -CH₂- | 1.4 - 1.7 | Multiplet |

| f | Ethyl Ester -CH₃ | ~ 1.2 | Triplet |

| g | Propyl Side Chain -CH₃ | ~ 0.9 | Triplet |

¹³C NMR spectroscopy offers greater spectral resolution compared to ¹H NMR for polymer analysis, making it particularly effective for investigating stereochemical structure. iupac.orgnih.gov The spectrum provides distinct signals for each unique carbon atom in the polymer repeat unit.

For poly(ethyl 2-propylacrylate), the key resonances include:

Carbonyl Carbon: The ester carbonyl carbon (-C=O) gives a characteristic signal in the downfield region of the spectrum, typically between 170 and 180 ppm. imim.pl The precise chemical shift of this carbon is sensitive to the sequence distribution (triads, pentads) in copolymers. kpi.ua

Backbone Carbons: The methine (-CH-) and methylene (-CH₂-) carbons of the polymer backbone resonate in the range of 35-55 ppm. The chemical shifts of these carbons are highly sensitive to the tacticity of the polymer chain.

Side-Chain Carbons: The carbons of the ethyl ester group (-O-CH₂-CH₃) and the propyl side chain will appear at distinct positions in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Poly(ethyl 2-propylacrylate) Predicted chemical shifts are based on the analysis of structurally similar polyacrylates. chemicalbook.comresearchgate.net

| Assignment | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| 1 | Carbonyl C=O | 173 - 176 |

| 2 | Ester Methylene -O-CH₂- | 60 - 62 |

| 3 | Backbone Methine -CH- | 40 - 45 |

| 4 | Backbone Methylene -CH₂- | 34 - 38 |

| 5 | Propyl Side Chain -CH₂- | 30 - 33 |

| 6 | Propyl Side Chain -CH₂- | 20 - 23 |

| 7 | Ester Methyl -CH₃ | 13 - 15 |

| 8 | Propyl Side Chain -CH₃ | 10 - 12 |

While 1D NMR provides fundamental structural data, 2D NMR techniques are indispensable for resolving complex, overlapping spectra and unambiguously assigning resonances, which is crucial for determining polymer architecture and sequence. iupac.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. sdsu.edu A COSY spectrum of poly(ethyl 2-propylacrylate) would show correlations between the methine and methylene protons of the backbone and within the ethyl and propyl side chains, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu HSQC is invaluable for resolving the heavily overlapped ¹H NMR signals of the polymer backbone by spreading them out over the wider ¹³C chemical shift range. It allows for the definitive assignment of which protons belong to which carbons. iupac.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons over two or three bonds. researchgate.net This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. In poly(ethyl 2-propylacrylate), an HMBC experiment would show a correlation between the backbone methine proton (-CH-) and the ester carbonyl carbon (-C=O), providing definitive proof of the head-to-tail monomer enchainment. It is also a key tool for analyzing monomer sequences in copolymers. iupac.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for confirming the chemical identity of a polymer by identifying its constituent functional groups. imim.plmetrohm.com For polyacrylates, these techniques are complementary; groups with a large change in dipole moment during vibration are strong in the IR, while those with a large change in polarizability are strong in the Raman spectrum. s-a-s.org

The IR spectrum of poly(ethyl 2-propylacrylate) is dominated by a few key absorption bands:

C=O Stretch: A very strong and sharp absorption band appears around 1730 cm⁻¹, which is characteristic of the ester carbonyl group. spectroscopyonline.com This is often the most prominent peak in the spectrum.

C-O Stretches: Strong bands corresponding to the C-O-C asymmetric and symmetric stretching vibrations of the ester group are observed in the 1100-1250 cm⁻¹ region. spectroscopyonline.com

C-H Stretches: Aliphatic C-H stretching vibrations from the backbone and the alkyl side chains appear as a group of strong bands in the 2850-3000 cm⁻¹ region. researchgate.net

C-H Bending: C-H bending (scissoring and rocking) vibrations of the methylene and methyl groups are found in the 1375-1465 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C-C stretching of the polymer backbone, which is often weak in the IR spectrum, can be more readily observed. physicsopenlab.org Furthermore, the C=O stretch is also visible in the Raman spectrum, typically around 1730 cm⁻¹. horiba.com

Table 3: Key Vibrational Bands for Poly(ethyl 2-propylacrylate) Frequencies are based on data from general polyacrylates. spectroscopyonline.comresearchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Strong |

| Carbonyl C=O Stretch | IR, Raman | ~ 1730 | Very Strong (IR), Medium (Raman) |

| Methylene -CH₂- Bend | IR | ~ 1465 | Medium |

| Methyl -CH₃- Bend | IR | ~ 1380 | Medium |

| Asymmetric C-O-C Stretch | IR | 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Polymer End-Group Analysis and Oligomer Mapping

Mass spectrometry is a powerful analytical tool for determining the absolute molecular mass of oligomer chains and, crucially, for identifying the chemical structures of the end groups. researchgate.net This information provides direct insight into the mechanisms of polymerization, including the initiation, termination, and chain transfer events.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar polymers like polyacrylates. acs.org In ESI-MS, a solution of the polymer is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically polymer chains adducted with a cation like Na⁺ or K⁺) are desorbed into the gas phase and analyzed by the mass spectrometer.

An ESI-MS spectrum of a low molecular weight poly(ethyl 2-propylacrylate) sample consists of a series of peaks, where each peak corresponds to a specific oligomer chain length (degree of polymerization) adducted with a cation. The mass difference between adjacent peaks in the main series corresponds precisely to the mass of the ethyl 2-propylacrylate monomer unit.

By analyzing the exact mass of the peaks in the spectrum, the mass of the two end groups (the α-group from the initiator and the ω-group from the termination step) can be determined using the following equation:

m/z = Mα + n * Mmonomer + Mω + Mcation

Where:

m/z is the mass-to-charge ratio of the detected ion.

Mα is the mass of the initiator fragment.

n is the number of monomer units.

Mmonomer is the mass of the repeating monomer unit.

Mω is the mass of the terminating group.

Mcation is the mass of the adduct ion (e.g., Na⁺).

This detailed end-group analysis allows for the identification of different polymer populations resulting from various reaction pathways, such as termination by combination or disproportionation, as well as chain transfer to solvent or other agents. acs.orgacs.org Coupling liquid chromatography (LC) with ESI-MS can further separate complex mixtures of copolymers before mass analysis, providing information on both molecular weight and chemical composition distributions. researchgate.netchemrxiv.orgnih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymer Decomposition Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to investigate the thermal decomposition of polymeric materials. d-nb.info The method involves heating the polymer sample to high temperatures (typically 500–1400 °C) in an inert atmosphere, which causes the macromolecules to break down into smaller, volatile fragments. d-nb.info These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. The resulting pyrogram is a fingerprint of the original polymer, providing valuable information about its composition and structure. d-nb.info

For poly(ethyl 2-propylacrylate), Py-GC-MS analysis reveals the mechanism of its thermal degradation. The primary degradation pathways for poly-n-alkyl acrylates involve random main-chain scission and non-radical side-chain reactions that often proceed through a six-membered ring transition state. researchgate.net The analysis of the resulting fragments allows for the elucidation of the polymer's structural characteristics.

The expected pyrolysis products for poly(ethyl 2-propylacrylate) would include:

Monomer: Ethyl 2-propylacrylate, resulting from depolymerization.

Side-Chain Fragments: Products from the decomposition of the ethyl and propyl ester groups, such as ethanol (B145695), propanol, ethene, and propene.

Backbone Fragments: Oligomeric fragments (dimers, trimers) formed from the random scission of the polymer backbone. researchgate.net

Rearrangement Products: Other small molecules like aldehydes and carbon dioxide resulting from more complex rearrangement and elimination reactions. researchgate.net

The relative abundance of these products provides insight into the thermal stability of the polymer and the specific degradation mechanisms that occur at elevated temperatures.

| Compound Class | Predicted Pyrolysis Products from Poly(Ethyl 2-Propylacrylate) | Origin |

|---|---|---|

| Monomer | Ethyl 2-propylacrylate | Main-chain depolymerization |

| Alcohols | Ethanol | Side-chain ester cleavage |

| Propanol | ||

| Alkenes | Ethene | Side-chain ester cleavage (elimination) |

| Propene | ||

| Oligomers | Dimers, Trimers of Ethyl 2-propylacrylate | Random main-chain scission |

Chromatographic Techniques for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. researchgate.net

This separation allows for the determination of several key parameters for poly(ethyl 2-propylacrylate):

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, while typical synthetic polymers produced by chain-growth polymerization have PDI values ranging from 1.5 to 20. researchgate.net

For the analysis of poly(ethyl 2-propylacrylate), a suitable solvent such as tetrahydrofuran (B95107) (THF) is typically used. lcms.cz The system is calibrated using narrow-PDI polymer standards, commonly polystyrene or polymethyl methacrylate (B99206). lcms.cz The resulting data is crucial for correlating the polymer's molecular weight with its physical and mechanical properties.

| Parameter | Description | Typical Value Range for Polyacrylates |

|---|---|---|

| Mn (g/mol) | Number-Average Molecular Weight | 10,000 - 200,000 |

| Mw (g/mol) | Weight-Average Molecular Weight | 20,000 - 500,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 5.0 |

Liquid Chromatography Techniques for Polymer Characterization

While SEC is the primary tool for determining molecular weight distribution, other liquid chromatography (LC) techniques are employed to characterize the chemical composition of polymers, particularly copolymers. chromatographyonline.com These methods separate polymers based on interactions with the stationary phase rather than solely on size.

Liquid Adsorption Chromatography (LAC): In LAC, separation is governed by the adsorption of polymer segments onto the stationary phase. For copolymers of ethyl 2-propylacrylate, this technique can separate molecules based on their comonomer content. By carefully selecting the solvent system (mobile phase) and the stationary phase, conditions can be established where one component of the copolymer interacts more strongly than the other, allowing for separation based on chemical composition. cmu.edu

Liquid Chromatography at Critical Conditions (LCCC): This is a powerful technique for the analysis of block copolymers. americanlaboratory.com At the "critical point" of adsorption for one of the polymer blocks, the separation becomes independent of the molecular weight of that block, and retention is solely determined by the size and composition of the other blocks. cmu.edu This allows for a detailed characterization of the different blocks within a copolymer structure, providing information that is inaccessible by SEC alone. For instance, in an ethyl 2-propylacrylate block copolymer, LCCC could be used to isolate and analyze the distribution of the constituent blocks. cmu.edu

Two-Dimensional Liquid Chromatography (2D-LC): For complex copolymers, 2D-LC offers enhanced resolution by combining two different LC separation mechanisms. chromatographyonline.com A common setup involves coupling SEC with a gradient LC technique. The first dimension separates the polymer by molecular size (SEC), and fractions are then directed to a second dimension column for separation based on chemical composition (e.g., gradient elution). This provides a comprehensive map of the copolymer, correlating molecular weight with chemical composition distribution. chromatographyonline.com

Thermal Analysis of Poly(Ethyl 2-Propylacrylate) Materials

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mit.edu It is widely used to study thermal transitions in polymers. For amorphous polymers like poly(ethyl 2-propylacrylate), the most important transition detected by DSC is the glass transition. tainstruments.com

The glass transition temperature (Tg) is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity in the DSC thermogram. mit.edu The Tg is a critical parameter as it defines the upper-temperature limit for the use of the material in rigid applications and influences properties such as flexibility and impact resistance.

For poly(alkyl acrylates), the Tg is highly dependent on the structure and length of the alkyl side chain. Generally, as the length of the linear alkyl side chain increases, the Tg decreases due to increased internal plasticization and greater chain flexibility. Based on the trends observed for other poly(alkyl acrylates), the Tg of poly(ethyl 2-propylacrylate) can be estimated.

| Poly(alkyl acrylate) | Side Chain (R-group) | Reported Glass Transition Temperature (Tg, °C) |

|---|---|---|

| Poly(methyl acrylate) | -CH₃ | ~10 |

| Poly(ethyl acrylate) | -CH₂CH₃ | -24 |

| Poly(n-propyl acrylate) | -(CH₂)₂CH₃ | -45 |

| Poly(ethyl 2-propylacrylate) | -CH(CH₂CH₃)₂ | Estimated: -30 to -50 |

| Poly(n-butyl acrylate) | -(CH₂)₃CH₃ | -54 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is used to determine the thermal stability and decomposition profile of polymeric materials. mdpi.com The resulting TGA curve plots the percentage of mass remaining against temperature.

For poly(ethyl 2-propylacrylate), the TGA thermogram would show the temperature at which degradation begins (onset temperature) and the temperature range over which it occurs. In an inert atmosphere (e.g., nitrogen), polyacrylates typically exhibit a single-step degradation process corresponding to the decomposition of the polymer backbone and side chains. nih.gov

Key parameters obtained from TGA include:

T_onset: The onset temperature of decomposition, indicating the beginning of significant mass loss.

T_max: The temperature of the maximum rate of decomposition, obtained from the peak of the derivative TGA (DTG) curve.

Char Yield: The percentage of residual mass remaining at the end of the analysis. For polyacrylates, this is typically very low.

The thermal stability of polyacrylates is influenced by the structure of the ester side chain. Studies on similar polymers like poly(ethyl acrylate) and poly(2-ethylhexyl acrylate) provide a basis for predicting the thermal behavior of poly(ethyl 2-propylacrylate). nih.govresearchgate.net

| Parameter | Description | Expected Value Range for Poly(ethyl 2-propylacrylate) |

|---|---|---|

| T_onset (°C) | Temperature at 5% mass loss | 300 - 350 |

| T_max (°C) | Temperature of maximum decomposition rate | 350 - 400 |

| Char Residue at 600°C (%) | Mass remaining at the end of the test | < 2% |

Advanced Characterization Techniques for Polymer Morphology and Microstructure

The macroscopic properties of polymeric materials, including poly(ethyl 2-propylacrylate) and its copolymers, are intrinsically linked to their microscopic and nanoscopic structure. Understanding the morphology, surface topography, and degree of order within the polymer matrix is crucial for tailoring materials with specific performance characteristics. Advanced analytical techniques provide the necessary high-resolution insights into this structure-property relationship. While specific research findings on poly(ethyl 2-propylacrylate) are limited, the principles of these characterization methods can be effectively demonstrated using analogous polyacrylate systems. This section details the application of atomic force microscopy (AFM), electron microscopy (SEM and TEM), and X-ray diffraction (XRD) for the in-depth analysis of polymer morphology and microstructure.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing polymer surfaces at the nanoscale, providing true three-dimensional maps of the surface. youtube.com Unlike electron microscopy, AFM's mechanical-based interaction is exceptionally well-suited to generate contrast on polymer samples without requiring a conductive coating or high vacuum conditions. youtube.com The technique utilizes a sharp tip attached to a flexible cantilever to scan the sample surface. As the tip interacts with the surface, its deflection is measured by a laser system, generating a high-resolution topographic image. icspicorp.com

In the analysis of polymers, "tapping mode" is the most common mode of operation. icspicorp.com In this mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface, which significantly reduces lateral forces that could damage soft polymer samples. spectraresearch.com This process yields two simultaneous images: a topography image, which maps the height variations, and a phase image. youtube.com The phase image records the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. youtube.comicspicorp.com This makes phase imaging particularly valuable for identifying different components in polymer blends or copolymers, even when the surface is topographically smooth. youtube.comcovalentmetrology.com

Key data derived from AFM analysis include:

Surface Roughness: Quantitative parameters such as the root-mean-square (RMS) roughness can be calculated from the topography data, which is critical for applications in coatings and films. spectraresearch.comoxinst.com

Morphology and Feature Size: AFM can resolve nanoscale features, allowing for the characterization of particle sizes, domain distributions, and the geometry of nanostructures on the polymer surface. youtube.com

Phase Separation: In copolymers or blends, AFM phase images can clearly distinguish between different polymer domains, providing insight into the nanoscale phase separation and morphology. covalentmetrology.comresearchgate.net

The following table presents representative surface roughness data obtained via AFM for various polyacrylate and related polymer films, illustrating the type of quantitative information the technique provides.

| Polymer System | Substrate | Film Preparation | RMS Roughness (nm) | Reference |

|---|---|---|---|---|

| Poly(methyl methacrylate) / Polystyrene Blend | Silicon Wafer | Spin-coated, Annealed | 4.0 | covalentmetrology.com |

| Poly(methyl methacrylate) / Styrene-Butadiene-Styrene Blend | Silicon Wafer | Spin-coated | 18.7 | covalentmetrology.com |

| Polystyrene / Styrene-Butadiene-Styrene Blend | Silicon Wafer | Spin-coated | 16.3 | covalentmetrology.com |

| Tetra-carboxyphenyl porphyrin on PET | PET | Vacuum Thermal Deposition | 2.72 - 4.95 | researchgate.net |

Electron Microscopy (SEM, TEM) for Morphological Features

Electron microscopy techniques are indispensable for visualizing the internal and surface structures of polymers with high resolution. oup.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the morphology of materials like poly(ethyl 2-propylacrylate).

Scanning Electron Microscopy (SEM) is primarily used to examine the surface features of a material. uobabylon.edu.iq It works by scanning a focused beam of electrons onto a sample, which generates various signals that are collected to form an image. Secondary electron images, the most common type, provide detailed information about the surface topography. uobabylon.edu.iqkpi.ua For polymer blends, SEM can reveal the shape, size, and distribution of different phases. azom.com To observe the bulk morphology, samples are often cryo-fractured, and one of the phases can be selectively etched to enhance contrast, revealing the internal structure. kpi.ua SEM analysis is crucial for evaluating the compatibility of different polymers in a blend and predicting the material's mechanical behavior. azom.com

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the direct imaging of nanoscale features within the bulk of the material. oup.com In TEM, a broad beam of electrons is passed through an ultra-thin specimen. The interaction of the electrons with the material forms an image that reveals details about internal structure, crystallinity, and phase distribution. oup.com For polymers, which are composed of light elements and thus have low electron scattering contrast, staining with heavy metal compounds (like osmium tetroxide or ruthenium tetroxide) or using advanced imaging techniques is often necessary to differentiate between phases. oup.comrsc.org

TEM is particularly powerful for characterizing:

Nanoparticle Morphology: In core-shell nanoparticles made from block copolymers, TEM can resolve the core and shell regions. mdpi.com

Block Copolymer Self-Assembly: It can visualize the intricate nanoscale structures formed by the microphase separation of block copolymers, such as lamellar, cylindrical, or spherical domains. researchgate.netresearchgate.netmdpi.com

Composite Materials: TEM can show the dispersion and arrangement of fillers or additives within a polymer matrix.

Research on various acrylate copolymers has demonstrated the ability of TEM to visualize distinct morphologies, including worm-like structures and fibrillar networks, which are dependent on the copolymer composition and processing conditions. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is the primary technique for determining the degree of crystallinity in polymeric materials. units.itintertek.com Polymers can exist in various forms, including fully amorphous, semi-crystalline, or highly crystalline states. intertek.com This structural organization profoundly impacts their mechanical, thermal, and optical properties. intertek.com

The principle of XRD is based on Bragg's Law. When a beam of X-rays is directed at a material, the ordered, repeating atomic planes in crystalline regions diffract the X-rays at specific angles, producing sharp, high-intensity peaks in the diffraction pattern. utah.edu In contrast, the disordered, long-range atomic arrangement in amorphous regions results in the scattering of X-rays over a wide range of angles, producing broad humps known as an "amorphous halo". utah.edudiva-portal.org

For a semi-crystalline polymer, the resulting XRD pattern is a superposition of sharp crystalline peaks on top of a broad amorphous halo. units.it The degree of crystallinity can be quantified by separating these two contributions. A common method involves integrating the areas under the crystalline peaks and the total area under the entire diffraction curve (crystalline peaks + amorphous halo). utah.eduresearchgate.net The percent crystallinity is then calculated using the following relationship:

% Crystallinity = [ (Area of Crystalline Peaks) / (Total Area of All Peaks) ] × 100 utah.edu

The following table provides representative data on the degree of crystallinity for different polymers as determined by XRD analysis.

| Polymer | Sample Type | Degree of Crystallinity (%) | Reference |

|---|---|---|---|

| Polyvinyl alcohol (PVA) | Film | 23.1 | researchgate.net |

| PVA with dye (amorphous filler) | Film | 18.11 | researchgate.net |

| Polypropylene / CaCO₃ Nanocomposite | Composite | Increased intensity of crystalline peaks noted | researchgate.net |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) | Biopolyester | Partially crystalline | researchgate.net |

Computational and Theoretical Investigations of Ethyl 2 Propylacrylate Reactivity and Polymerization

Quantum Chemical Calculations for Monomer and Polymer Systems

Quantum chemical calculations are fundamental to modeling polymerization processes, providing detailed information on the electronic structure and energetics of monomers, radicals, and transition states. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method for investigating the polymerization of acrylates and methacrylates due to its balance of accuracy and computational cost. arxiv.org DFT calculations are employed to optimize the geometries of reactants, transition states, and products, as well as to calculate their frequencies and energies. researchgate.net This information is crucial for understanding the relationship between a monomer's structure and its reactivity. arxiv.org

Studies on various acrylates have utilized a range of DFT functionals and basis sets to model their polymerization kinetics. For example, geometries are often calculated at the B3LYP/6-31+G(d) or B3LYP/6-311+G(d,p) levels of theory. arxiv.orgmdpi.com For more accurate energy calculations, hybrid functionals like MPWB1K, BMK, and M06-2X are often employed with larger basis sets, such as 6-311+G(3df,2p). mdpi.comacs.org The MPWB1K functional, in particular, has been shown to yield results in very good agreement with experimental data for the activation energies of acrylate (B77674) propagation. acs.org

These DFT studies allow for the investigation of various factors influencing polymerizability, including the size and polarity of the pendant ester group. arxiv.org For a monomer like ethyl 2-propylacrylate, DFT could be used to calculate properties such as charge distribution, frontier molecular orbital energies (HOMO-LUMO gap), and bond dissociation energies, all of which are critical determinants of its reactivity in free-radical polymerization. The solvent effect on reaction mechanisms can also be systematically studied using DFT with a self-consistent reaction field (SCRF) technique, which has been shown to depress the activation energy in polar solvents for the initiation of ethyl α-cyanoacrylate. researchgate.net

Table 1: Summary of Quantum Chemical Methods Applied in Acrylate Polymerization Studies

| Acrylate System | Computational Method | Functional(s) | Basis Set(s) | Focus of Study | Reference |

|---|---|---|---|---|---|

| Methyl Acrylate, Methyl Methacrylate (B99206) | DFT, Ab Initio | MPWB1K | 6-31G(d,p) | Propagation kinetics, activation energy | acs.org |

| α-Substituted Acrylates | DFT | BMK, BB1K, MPW1B95, MPW1K, MPWB1K | 6-311+G(3df,2p)//B3LYP/6-31+G(d) | Propagation kinetics, structure-reactivity | acs.org |

| General Acrylates | Ab Initio | M06-2X//B3LYP | 6-311+G(d,p) | Secondary reaction rate coefficients (backbiting, β-scission) | mdpi.com |

| Ethyl α-cyanoacrylate | DFT | B3LYP | 6-31G* | Anionic polymerization, solvent effects | researchgate.net |

| Methyl Acrylate, Propylene | Ab Initio | High-level | Not specified | Penultimate unit effect in ATRP | researchgate.net |